(2E)-4-(dimethylamino)-N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]but-2-enamide
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Overview
Description
(2E)-4-(dimethylamino)-N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]but-2-enamide: is a complex organic compound that features a quinoxaline moiety, a dimethylamino group, and an enamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-(dimethylamino)-N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]but-2-enamide typically involves multiple steps:
Formation of the Quinoxaline Moiety: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Formation of the Enamide Structure:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline moiety, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can target the double bond in the enamide structure, converting it to a single bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Saturated enamide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the quinoxaline moiety.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities, given the bioactivity associated with quinoxaline derivatives.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-4-(dimethylamino)-N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]but-2-enamide would depend on its specific application. Generally, the quinoxaline moiety can interact with biological targets such as enzymes or receptors, modulating their activity. The dimethylamino group can enhance the compound’s solubility and bioavailability, while the enamide structure can participate in various biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds like 2,3-dimethylquinoxaline and 2-phenylquinoxaline share the quinoxaline core.
Enamides: Compounds such as N-phenylmaleimide and N-vinylacetamide have similar enamide structures.
Dimethylamino Compounds: Compounds like dimethylaminopyridine and dimethylaminobenzene feature the dimethylamino group.
Uniqueness
The uniqueness of (2E)-4-(dimethylamino)-N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]but-2-enamide lies in its combination of these functional groups, which can confer distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
(E)-4-(dimethylamino)-N-methyl-N-[3-(3-methyl-2-oxoquinoxalin-1-yl)propyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-15-19(25)23(17-10-6-5-9-16(17)20-15)14-8-13-22(4)18(24)11-7-12-21(2)3/h5-7,9-11H,8,12-14H2,1-4H3/b11-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFACCZKPDCMVGZ-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CCCN(C)C(=O)C=CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CCCN(C)C(=O)/C=C/CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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